molecular formula C18H18N2O5S B2948025 N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide CAS No. 923482-17-1

N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide

Cat. No.: B2948025
CAS No.: 923482-17-1
M. Wt: 374.41
InChI Key: MKMNWGYKNIPQKF-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide is a complex organic compound that features a benzodioxole ring and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzodioxole ring followed by the introduction of the sulfamoyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-[(2-methylphenyl)sulfamoyl]benzamide
  • N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
  • N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[cyclopropyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-20(14-5-6-14)26(22,23)15-7-2-12(3-8-15)18(21)19-13-4-9-16-17(10-13)25-11-24-16/h2-4,7-10,14H,5-6,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMNWGYKNIPQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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